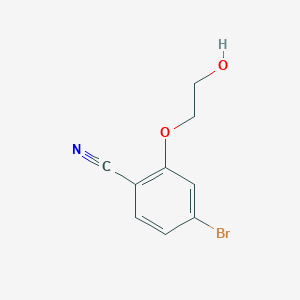

4-Bromo-2-(2-hydroxyethoxy)benzonitrile

Description

Properties

IUPAC Name |

4-bromo-2-(2-hydroxyethoxy)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO2/c10-8-2-1-7(6-11)9(5-8)13-4-3-12/h1-2,5,12H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSVOHAIQFDAKCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)OCCO)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Nucleophilic Aromatic Substitution (SNAr) Approach

Method Overview:

This route involves the substitution of a halogen (preferably fluorine or chlorine) on a benzene ring with a hydroxyl or hydroxyethoxy group, followed by bromination and nitrile formation.

- Starting from 2-fluoro-5-bromobenzonitrile (or similar derivatives).

- Refluxing with potassium acetate and 18-crown-6 ether in acetonitrile to facilitate nucleophilic substitution, yielding 2-hydroxy-4-bromobenzonitrile.

- Subsequent reaction with ethylene oxide or ethylene glycol derivatives introduces the hydroxyethoxy group.

| Parameter | Conditions | Yield | Reference |

|---|---|---|---|

| Reflux time | 36 hours | 81% | |

| Solvent | Acetonitrile | — | |

| Reagents | Potassium acetate, 18-crown-6 | — |

- High yield (up to 81%)

- Utilizes readily available starting materials

- Suitable for large-scale production

Oxidative and Substitution Routes from Precursors

Method Overview:

Starting from 4-bromo-2-hydroxybenzaldehyde, the aldehyde group can be converted to nitrile via dehydration, followed by substitution to introduce the hydroxyethoxy group.

- Oxidation of benzaldehyde to the corresponding acid or nitrile.

- Nitrile formation via dehydration agents.

- Etherification with ethylene glycol derivatives.

| Parameter | Conditions | Yield | Reference |

|---|---|---|---|

| Oxidation | Using reagents like PCl₅ or SOCl₂ | — | |

| Etherification | Ethylene glycol derivatives + base | — |

Summary of Data and Comparative Analysis

Research Findings & Notes

- The method involving nucleophilic substitution (Method 1) appears most efficient, with high yields and operational simplicity, making it suitable for industrial applications.

- The use of acetonitrile as solvent and potassium acetate as a base is common, facilitating clean reactions.

- Etherification with ethylene oxide or glycol derivatives is a critical step, often performed under basic conditions to achieve the hydroxyethoxy functionality.

- The selection of starting materials such as 2-fluoro-5-bromobenzonitrile offers a strategic advantage due to its availability and reactivity profile.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(2-hydroxyethoxy)benzonitrile undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

Reduction Reactions: The nitrile group can be reduced to form primary amines.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents like DMF or DMSO at elevated temperatures.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used for oxidation.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are employed.

Major Products Formed

Substitution Reactions: Products include substituted benzonitriles with different functional groups replacing the bromine atom.

Oxidation Reactions: Products include aldehydes or ketones derived from the oxidation of the hydroxyl group.

Reduction Reactions: Products include primary amines derived from the reduction of the nitrile group.

Scientific Research Applications

Organic Synthesis

4-Bromo-2-(2-hydroxyethoxy)benzonitrile serves as an important intermediate in the synthesis of more complex organic molecules. It is utilized in the preparation of pharmaceuticals and agrochemicals, where its bromine atom and hydroxyethoxy group enhance reactivity and solubility.

| Application | Description |

|---|---|

| Pharmaceuticals | Used as a building block for drug development, especially in creating compounds with potential anti-inflammatory and antimicrobial properties. |

| Agrochemicals | Acts as a precursor for synthesizing pesticides and herbicides. |

Biological Research

In biological studies, this compound has been investigated for its effects on various cellular processes:

- Antitumor Activity : Exhibits promising antitumor effects across different cancer cell lines, indicating potential as an anticancer agent.

- Anti-inflammatory Properties : Demonstrates the ability to modulate inflammatory responses, making it a candidate for therapeutic applications in chronic inflammatory diseases.

- Antimicrobial Effects : Shows activity against various microbial strains, suggesting utility in developing new antimicrobial agents.

Medicinal Chemistry

The compound's derivatives may interact with molecular targets such as enzymes and receptors, influencing biological pathways. The hydroxyethoxy group can enhance solubility and bioavailability, while the bromine atom contributes to binding affinity:

| Mechanism | Description |

|---|---|

| Enzyme Inhibition | Binds to active or allosteric sites on enzymes, modulating their activity and affecting signal transduction pathways. |

| Bioactive Molecules | Serves as a precursor for synthesizing bioactive compounds with therapeutic potential. |

Industrial Applications

In industrial settings, this compound is utilized in the production of specialty chemicals, dyes, and polymers. Its unique chemical structure allows it to be integrated into advanced materials with specific properties:

| Industry Application | Description |

|---|---|

| Specialty Chemicals | Used in the formulation of chemicals with tailored functionalities for various applications. |

| Material Science | Contributes to the development of materials with enhanced properties such as durability or reactivity. |

Case Study 1: Anticancer Research

A study investigated the anticancer properties of this compound derivatives on human cancer cell lines. Results indicated a significant reduction in cell viability at certain concentrations, suggesting its potential role in cancer therapy.

Case Study 2: Synthesis of Bioactive Compounds

Researchers synthesized a series of compounds based on this compound to evaluate their biological activity. The derivatives showed varied effects on inflammation markers in vitro, highlighting their therapeutic promise .

Mechanism of Action

The mechanism of action of 4-Bromo-2-(2-hydroxyethoxy)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.

Comparison with Similar Compounds

Hydroxyethoxy vs. Hydroxymethyl Groups

- 4-Bromo-2-(2-hydroxyethoxy)benzonitrile : The ethylene glycol chain in the hydroxyethoxy group enhances solubility in polar solvents and enables hydrogen bonding via the terminal hydroxyl group. This property is critical in drug design for improving bioavailability .

- 4-[4-Bromo-2-(hydroxymethyl)phenoxymethyl]benzonitrile (C₁₅H₁₂BrNO₂): The hydroxymethyl group at the 2-position provides a shorter, rigid linker, reducing conformational flexibility compared to the hydroxyethoxy analogue. This structural difference may influence binding affinity in biological targets .

Hydroxyethoxy vs. Trifluoromethyl Groups

- 4-Bromo-2-(trifluoromethyl)benzonitrile (C₈H₃BrF₃N) : The trifluoromethyl group is strongly electron-withdrawing, increasing the compound’s metabolic stability and lipophilicity. This contrasts with the electron-donating hydroxyethoxy group, which prioritizes solubility over membrane permeability. Such derivatives are often used in agrochemicals for enhanced environmental persistence .

Hydroxyethoxy vs. Epoxide (Oxiran) Groups

- (R/S)-4-Bromo-2-(oxiran-2-ylmethoxy)benzonitrile (C₁₀H₈BrNO₂): The epoxide group introduces reactivity toward nucleophiles (e.g., amines, thiols), enabling crosslinking or polymer formation. In contrast, the hydroxyethoxy group’s terminal hydroxyl is more suited for hydrogen-bonding interactions in supramolecular chemistry .

Positional Isomer Comparisons

- 5-Bromo-2-hydroxybenzonitrile (C₇H₄BrNO): The bromine at the 5-position and hydroxyl at the 2-position create a distinct hydrogen-bonding network in the crystal lattice (O–H⋯N distance: 2.805–2.810 Å), compared to the hydroxyethoxy group’s longer-range interactions. This compound is a key intermediate in antiretroviral and anticancer drug synthesis .

- 4-Bromo-2-(propylamino)benzonitrile: Substitution with a propylamino group at the 2-position introduces basicity, altering pH-dependent solubility. This contrasts with the hydroxyethoxy group’s neutral polarity, which is preferred in non-ionic formulations .

Functional Group Reactivity

- 4-Bromo-2-(phenylthio)benzonitrile (C₁₃H₈BrNS) : The phenylthio group’s sulfur atom participates in redox reactions and metal coordination, unlike the hydroxyethoxy group’s oxygen-based interactions. This compound is utilized in sulfur-containing macrocyclic syntheses via C–H activation .

- 4-Bromo-2-(bromomethyl)benzonitrile (C₈H₅Br₂N) : The bromomethyl group acts as a leaving group in nucleophilic substitutions, enabling further functionalization. In contrast, the hydroxyethoxy group is typically retained in final products for its hydrogen-bonding role .

Data Tables

Table 1: Comparative Properties of Selected Benzonitrile Derivatives

Biological Activity

4-Bromo-2-(2-hydroxyethoxy)benzonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, and relevant case studies.

- Molecular Formula : C9H8BrNO2

- Molecular Weight : 242.07 g/mol

- Physical Appearance : White to off-white crystalline powder

- Solubility : Soluble in water, ethanol, and acetone

- Melting Point : 123 to 127 °C

- Boiling Point : Approximately 386.2 °C

Biological Activities

Research indicates that this compound exhibits several promising biological activities, including:

- Antitumor Effects : Studies have shown that this compound demonstrates significant cytotoxicity against various cancer cell lines, suggesting its potential as an anticancer agent. For instance, it has been noted to inhibit cell proliferation and induce apoptosis in specific tumor types.

- Anti-inflammatory Properties : The compound has exhibited anti-inflammatory effects in vitro, which may be attributed to its ability to modulate inflammatory pathways and reduce cytokine production.

- Antimicrobial Activity : Preliminary findings suggest that this compound possesses antimicrobial properties, particularly against Gram-positive and Gram-negative bacteria. Its mechanism may involve disrupting bacterial cell membranes and inhibiting essential metabolic pathways .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may interact with specific enzymes, altering their activity and influencing cellular signaling pathways.

- Cell Membrane Disruption : Its structural components allow it to integrate into lipid membranes, leading to increased permeability and eventual cell death in pathogens.

- Apoptotic Pathways Activation : The compound has been shown to activate apoptotic pathways in cancer cells, promoting programmed cell death through intrinsic mechanisms.

Anticancer Activity

A study conducted on various cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent reduction in cell viability. The compound was particularly effective against breast cancer cells, where it induced apoptosis through the activation of caspase pathways.

Antimicrobial Efficacy

In a recent investigation into its antimicrobial properties, this compound was tested against enteric pathogens. The results indicated a significant reduction in bacterial counts (greater than 3 Log CFU) in time-kill assays, highlighting its potential as a therapeutic agent against multidrug-resistant infections .

Data Table

Q & A

Basic: What are the recommended synthetic routes for 4-Bromo-2-(2-hydroxyethoxy)benzonitrile, and how can reaction conditions be optimized for yield and purity?

Methodological Answer:

The synthesis of this compound typically involves nucleophilic aromatic substitution or Williamson ether synthesis. A plausible route starts with 4-bromo-2-hydroxybenzonitrile, where the hydroxyl group undergoes alkylation with 2-bromoethanol under basic conditions (e.g., K₂CO₃ in DMF or acetone). Key optimization steps include:

- Temperature control : Maintaining 60–80°C to balance reaction rate and side-product formation.

- Solvent selection : Polar aprotic solvents like DMF enhance nucleophilicity but may require rigorous drying to avoid hydrolysis.

- Protecting groups : Temporary protection of the nitrile group (e.g., as a silyl ether) may improve selectivity in multi-step syntheses .

Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is critical for isolating high-purity product.

Basic: Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Expect aromatic protons as doublets (J ≈ 8–9 Hz) at δ 7.5–8.0 ppm, with the hydroxyethoxy group showing a triplet for -OCH₂CH₂OH (δ 3.8–4.2 ppm). Integration ratios confirm substituent positions.

- ¹³C NMR : The nitrile carbon appears at δ ~115 ppm, while the brominated aromatic carbon resonates at δ ~130 ppm .

- X-ray Crystallography : Use SHELX software for structure refinement. Single-crystal X-ray diffraction resolves bond angles and confirms regiochemistry, particularly the spatial arrangement of bromine and hydroxyethoxy groups .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (expected [M+H]⁺: ~256.98 Da).

Advanced: How can computational chemistry predict the reactivity and electronic properties of this compound in cross-coupling reactions?

Methodological Answer:

Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can map electron density distributions and frontier molecular orbitals:

- HOMO-LUMO gaps : Predict electrophilic/nucleophilic sites. The bromine atom’s σ* orbital (LUMO) may dominate Suzuki-Miyaura coupling reactivity.

- Solvent effects : Use polarizable continuum models (PCM) to simulate solvation energy in benzonitrile or DMSO, which influence reaction kinetics .

- Transition-state modeling : Identify energy barriers for SNAr reactions at the bromine position versus competing pathways (e.g., nitrile hydrolysis).

Advanced: How to resolve contradictory data in regioselectivity of nucleophilic substitutions involving bromo and hydroxyethoxy groups?

Methodological Answer:

Contradictions in regioselectivity (e.g., unexpected attack at the nitrile-adjacent position) may arise from steric effects or solvent-mediated stabilization. Strategies include:

- Kinetic vs. thermodynamic control : Vary reaction temperature and time to isolate intermediates (e.g., using LC-MS).

- Isotopic labeling : Track substituent positions via ²H or ¹³C labeling in the hydroxyethoxy chain.

- Computational validation : Compare DFT-calculated activation energies for competing pathways .

Basic: What are key stability considerations and storage recommendations for this compound?

Methodological Answer:

- Degradation pathways : Hydrolysis of the nitrile group under acidic/alkaline conditions or photolytic bromine cleavage.

- Storage : Preserve in amber vials under inert gas (N₂/Ar) at –20°C. Desiccants (e.g., molecular sieves) prevent moisture uptake.

- Stability assays : Monitor via periodic HPLC-UV (λ = 254 nm) to detect decomposition products .

Advanced: How can this compound serve as a precursor for sulfur-containing macrocycles via C–H activation?

Methodological Answer:

The bromine atom facilitates Pd-catalyzed C–H activation to construct macrocycles:

- Template synthesis : Use this compound with thiol-containing linkers (e.g., 1,2-ethanedithiol) under Pd(OAc)₂ catalysis.

- Ligand design : Phosphine ligands (XPhos) enhance coupling efficiency in macrocyclization.

- Mechanistic studies : In situ IR spectroscopy tracks Pd intermediate formation, while MALDI-TOF confirms macrocycle oligomerization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.